

# Spectroscopic Profile of Tetraethylammonium Trichloride: A Technical Guide

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## Compound of Interest

Compound Name: Tetraethylammonium trichloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **tetraethylammonium trichloride** ( $[\text{N}(\text{C}_2\text{H}_5)_4]^+[\text{Cl}_3]^-$ ), a compound utilized in organic synthesis as a chlorinating and oxidizing agent.<sup>[1]</sup> Due to the limited availability of direct spectroscopic data for the trichloride salt, this guide presents data for the tetraethylammonium (TEA) cation from related salts, primarily tetraethylammonium chloride, and provides a theoretical framework for understanding the spectroscopic characteristics of the trichloride species. This document also outlines detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra applicable to this and similar quaternary ammonium salts.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic compounds. For **tetraethylammonium trichloride**, the NMR spectra are dominated by the signals of the tetraethylammonium cation. The trichloride anion ( $[\text{Cl}_3]^-$ ) is NMR-inactive.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of the tetraethylammonium cation is characterized by two main signals corresponding to the methylene ( $-\text{CH}_2-$ ) and methyl ( $-\text{CH}_3$ ) protons of the ethyl groups.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for Tetraethylammonium Cation

Protons	Multiplicity	Typical Chemical Shift ( $\delta$ , ppm)
-CH <sub>2</sub> -	Quartet (q)	~3.2 - 3.5
-CH <sub>3</sub> -	Triplet (t)	~1.2 - 1.4

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum of the tetraethylammonium cation displays two signals corresponding to the methylene and methyl carbons.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for Tetraethylammonium Cation

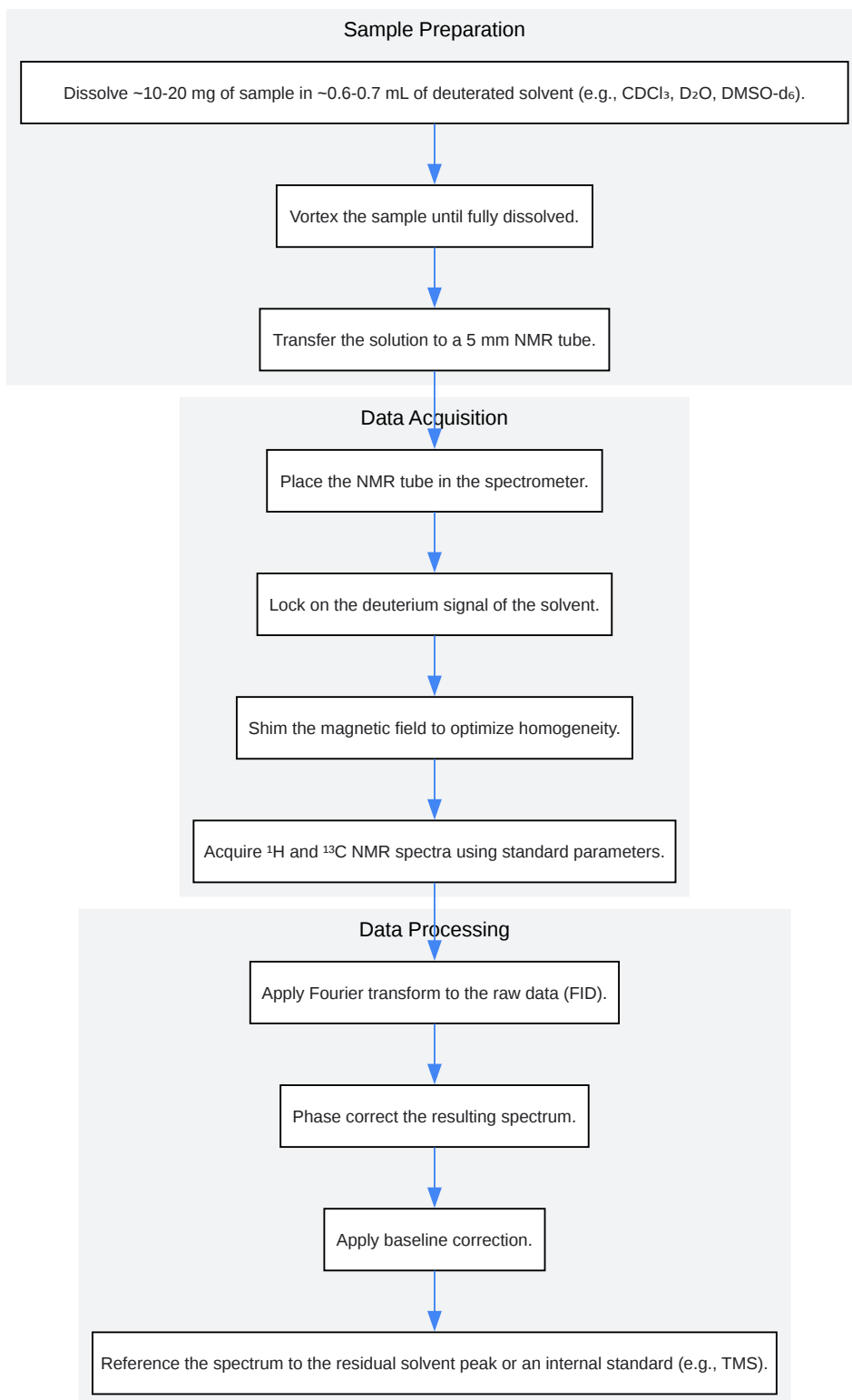
Carbon	Typical Chemical Shift ( $\delta$ , ppm)
-CH <sub>2</sub> -	~52
-CH <sub>3</sub> -	~7

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent.

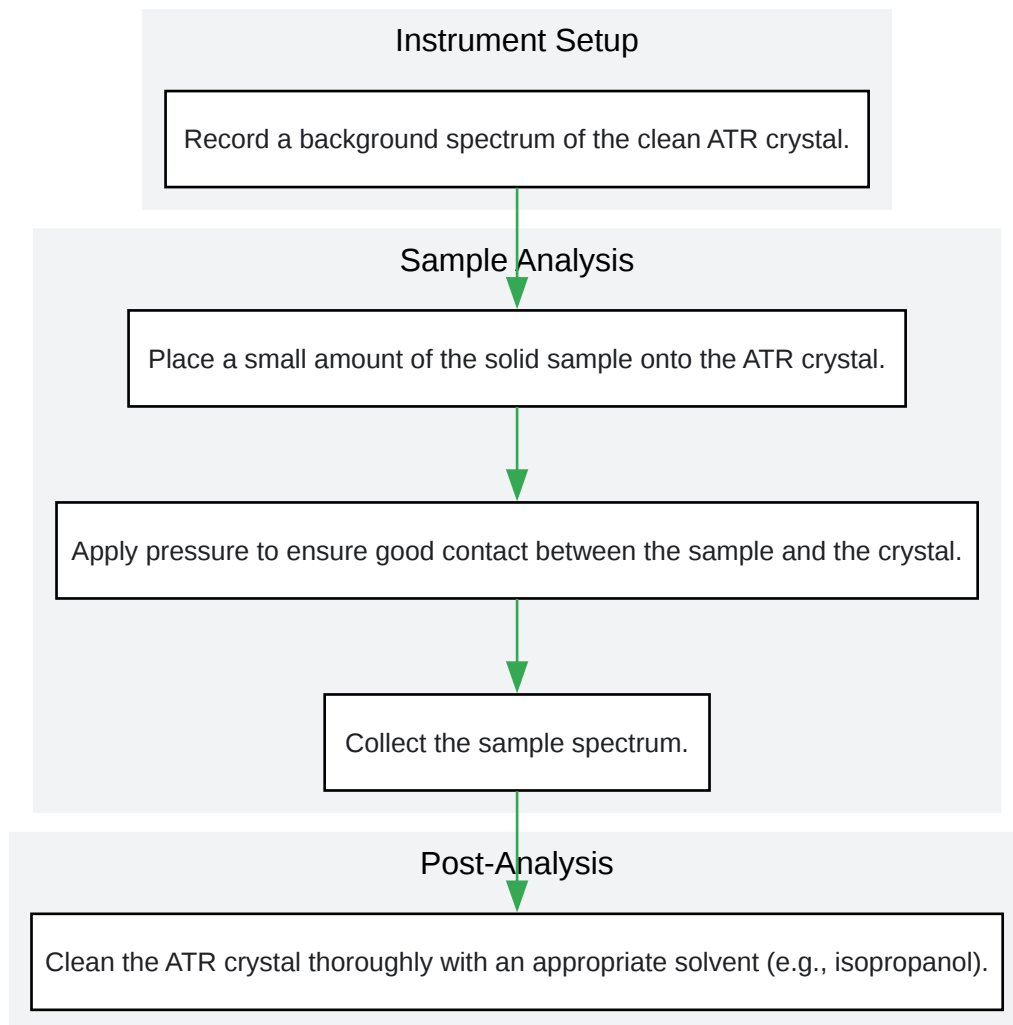
## Experimental Protocol for NMR Spectroscopy

The following provides a generalized procedure for acquiring NMR spectra of quaternary ammonium salts like **tetraethylammonium trichloride**.

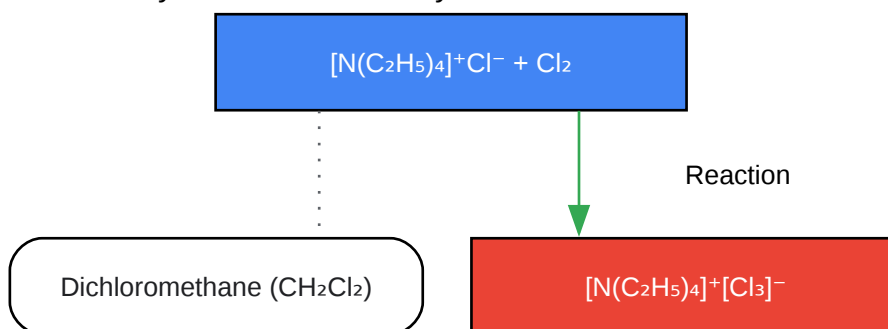
## Workflow for NMR Sample Preparation and Analysis



## Workflow for ATR-IR Spectroscopy



## Synthesis of Tetraethylammonium Trichloride

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## References

- 1. Tetraethylammonium trichloride - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Tetraethylammonium Trichloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6300961#spectroscopic-data-of-tetraethylammonium-trichloride-nmr-ir]

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